molecular formula C14H15NO2S B12520292 2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic

2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic

Cat. No.: B12520292
M. Wt: 261.34 g/mol
InChI Key: RZGZOUDDHOJJEW-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic is a heterocyclic compound that features a pyrrole ring fused to a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.

Major Products

Scientific Research Applications

2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring with a tetrahydrobenzothiophene moiety sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-(2-methylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C14H15NO2S/c1-9-5-4-8-15(9)13-12(14(16)17)10-6-2-3-7-11(10)18-13/h4-5,8H,2-3,6-7H2,1H3,(H,16,17)

InChI Key

RZGZOUDDHOJJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN1C2=C(C3=C(S2)CCCC3)C(=O)O

Origin of Product

United States

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